molecular formula C21H27ClN4O3S2 B2482943 N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215549-48-6

N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2482943
CAS No.: 1215549-48-6
M. Wt: 483.04
InChI Key: NCBMQRDRGADRJI-UHFFFAOYSA-N
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Description

Its core structure comprises:

  • Benzamide backbone: Functionalized at the 4-position with an N,N-dimethylsulfamoyl group, which confers electron-withdrawing properties and may enhance binding to biological targets.
  • 6-Methylbenzo[d]thiazol-2-yl group: Attached to the amide nitrogen, this heterocyclic moiety is associated with improved metabolic stability and target affinity in related compounds .
  • Dimethylaminoethyl side chain: Linked to the amide nitrogen, this substituent likely enhances solubility and modulates pharmacokinetics via protonation under physiological conditions.
  • Hydrochloride salt: Improves crystallinity and bioavailability.

The compound’s design leverages sulfamoyl and benzothiazole motifs, which are prevalent in antiviral, anticancer, and antimicrobial agents.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S2.ClH/c1-15-6-11-18-19(14-15)29-21(22-18)25(13-12-23(2)3)20(26)16-7-9-17(10-8-16)30(27,28)24(4)5;/h6-11,14H,12-13H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBMQRDRGADRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of several functional groups, including:

  • Dimethylamino group
  • Sulfamoyl moiety
  • Benzothiazole ring

These structural features contribute to its biological activity, influencing interactions with biological targets.

Antitumor Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to the target compound have shown promising results in inhibiting cancer cell proliferation.

CompoundIC50 (µM)Cell LineAssay Type
Compound 6g160.4A549 (lung cancer)Maximal Electroshock
Compound 88.78A5492D Viability Assay
Compound 96.68NCI-H3582D Viability Assay

The compound's effectiveness against various cancer cell lines suggests a potential mechanism involving the modulation of GABAergic neurotransmission, as seen in related studies .

Antimicrobial Activity

Benzothiazole derivatives have also demonstrated antimicrobial activity. In vitro tests against Gram-positive and Gram-negative bacteria revealed:

MicroorganismMIC (µM)
Staphylococcus aureus6.12
Escherichia coli25

These findings indicate that the compound may inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Neurotoxicity and Safety Profile

The safety profile of compounds similar to this compound has been assessed through neurotoxicity assays. The results show low cytotoxicity and neurotoxicity levels, suggesting a favorable safety profile for potential therapeutic use .

Case Study 1: Anticonvulsant Activity

A series of related compounds were evaluated for their anticonvulsant properties using the maximal electroshock (MES) test. One compound demonstrated superior activity with an ED50 value of 160.4 mg/kg, indicating its potential utility in seizure management .

Case Study 2: Cancer Treatment

In a comparative study of benzothiazole derivatives, one compound exhibited significant antitumor activity with an IC50 value of 8.78 µM against the A549 cell line in a 2D assay format. The same compound showed moderate activity in a more complex 3D assay format, highlighting the importance of assay conditions in evaluating drug efficacy .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in tumor growth.
  • DNA Interaction : Some derivatives bind to the minor groove of DNA, disrupting replication and transcription processes.
  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly GABAergic pathways, which are crucial in seizure control.

Comparison with Similar Compounds

Substituent Impact Analysis :

  • Sulfonyl/Sulfamoyl Groups : The dimethylsulfamoyl group provides dual methyl substituents, reducing polarity compared to ethylsulfonyl or piperidinylsulfonyl groups. This could influence solubility and membrane permeability .
  • Dimethylaminoethyl Chain: A common feature in neuroactive or kinase-targeting compounds, this group likely facilitates interactions with charged residues in enzymatic pockets .

Comparison with Related Syntheses :

  • Sulfonamide Derivatives : describes triazole-thione synthesis via sodium hydroxide-mediated cyclization, contrasting with the dimethylsulfamoyl group’s direct incorporation in the target compound .
  • Benzamide Coupling : and highlight carbodiimide-mediated amide bond formation, suggesting shared synthetic steps with the target compound .

Physicochemical and Spectral Properties

  • IR Spectroscopy : The dimethylsulfamoyl group would exhibit νS=O stretches near 1150–1300 cm⁻¹, similar to sulfonamides in . The absence of νC=O in triazole-thiones () contrasts with the target compound’s benzamide carbonyl (~1660 cm⁻¹) .
  • NMR: The 6-methylbenzothiazole proton resonates downfield (~δ 2.5 ppm for CH₃), while the dimethylaminoethyl chain’s N(CH₃)₂ group shows a singlet near δ 2.2–2.4 ppm, consistent with analogues .

Q & A

(Basic) What are the optimized synthesis protocols for this compound, considering reaction conditions and purification methods?

Methodological Answer:
The synthesis involves multi-step reactions, starting with the formation of the benzothiazole core, followed by sulfamoylation and amide coupling. Key steps include:

  • Reaction Optimization : Use dimethylformamide (DMF) as a solvent for sulfamoylation at 60–80°C to ensure efficient nucleophilic substitution . For amide coupling, activate the carboxylic acid with carbodiimides (e.g., EDC/HCl) in dichloromethane (DCM) under nitrogen to prevent side reactions .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from methanol/ether to achieve >95% purity . Monitor intermediates via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 3:7) .

(Basic) Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to resolve signals for dimethylaminoethyl (δ 2.2–2.5 ppm) and sulfamoyl groups (δ 3.1–3.3 ppm). Confirm benzothiazole aromaticity via splitting patterns (e.g., 6-methyl at δ 2.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can validate the molecular ion ([M+H]+^+) and fragment peaks (e.g., loss of HCl at m/z ~50) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm ensure purity >98% .

(Advanced) How can researchers design experiments to elucidate SAR of the benzothiazole and sulfamoyl groups?

Methodological Answer:

  • Analog Synthesis : Replace the 6-methyl group on benzothiazole with halogens (e.g., Cl, F) to assess steric/electronic effects on bioactivity. Modify the sulfamoyl group to sulfonate or sulfonamide derivatives .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) and cell-based models (e.g., cancer lines). Use IC50_{50} comparisons to correlate substituent effects with potency .
  • Computational Docking : Perform molecular dynamics simulations (AMBER or GROMACS) to predict binding interactions with targets like PFOR enzymes, guided by crystallographic data from similar benzothiazoles .

(Advanced) What strategies address discrepancies in biological activity data across in vitro/in vivo models?

Methodological Answer:

  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., via cytochrome P450) that may reduce in vivo efficacy despite strong in vitro activity .
  • Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to improve bioavailability if poor solubility (logP ~3.5) limits in vivo absorption .
  • Dose-Response Calibration : Compare IC50_{50} values across cell lines (e.g., HepG2 vs. HEK293) to identify tissue-specific toxicity thresholds .

(Advanced) What computational methods predict binding modes with enzymatic targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with PFOR enzymes. Prioritize hydrogen bonds between the sulfamoyl group and active-site arginine residues .
  • QSAR Modeling : Train models (e.g., Random Forest) on datasets of benzothiazole analogs to predict inhibitory constants (KiK_i) based on descriptors like polar surface area and H-bond donors .
  • Free Energy Perturbation (FEP) : Calculate binding energy differences for sulfamoyl vs. sulfonate derivatives using Schrödinger Suite to guide rational design .

(Basic) How should researchers handle solubility and stability during assays?

Methodological Answer:

  • Solubility : Prepare stock solutions in DMSO (≤10 mg/mL) and dilute in PBS (pH 7.4) to avoid precipitation. For aqueous assays, use cyclodextrin complexes to enhance solubility .
  • Stability : Store lyophilized compound at -20°C under argon. Monitor degradation via HPLC after 24-hour incubation in assay buffers (e.g., DMEM at 37°C) .

(Advanced) What are common pitfalls in interpreting NMR data for multi-substituted benzamides?

Methodological Answer:

  • Signal Overlap : Use 13C^{13}C-DEPT NMR to distinguish quaternary carbons (e.g., benzothiazole C2) from CH/NH groups. Assign overlapping aromatic protons via 2D COSY/HSQC .
  • Dynamic Effects : Analyze variable-temperature NMR (VT-NMR) to detect conformational changes (e.g., rotameric states of the dimethylaminoethyl group) that broaden signals at 25°C .

(Advanced) How can reaction intermediates be optimized to improve overall yield?

Methodological Answer:

  • Intermediate Monitoring : Use inline FTIR to track sulfamoylation progress (disappearance of S=O stretch at 1350 cm1^{-1}) and minimize byproducts .
  • Catalyst Screening : Test Pd(OAc)2_2 or CuI for Ullmann-type couplings during benzothiazole formation; optimize equivalents (1.2–1.5x) to reduce dimerization .
  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., amide coupling) to enhance reproducibility and scale-up potential .

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